1-Aminoisoquinoline-7-carbonitrile
Description
Overview of the Isoquinoline (B145761) Heterocycle in Organic Synthesis and Medicinal Chemistry
Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fundamental structure is the backbone of numerous natural alkaloids, such as papaverine (B1678415) and morphine, which have long been recognized for their potent physiological activities. wikipedia.orgamerigoscientific.com In medicinal chemistry, the isoquinoline nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects. nih.govnumberanalytics.com
Derivatives of isoquinoline have found applications as anesthetics (e.g., dimethisoquin), antihypertensive agents (e.g., quinapril), antiretroviral agents (e.g., saquinavir), and vasodilators. wikipedia.org The versatility of the isoquinoline ring system in organic synthesis allows for the introduction of various functional groups at different positions, leading to a vast library of compounds with potential therapeutic applications. nih.govnih.gov Synthetic methods like the Pomeranz–Fritsch and Bischler-Napieralski reactions are cornerstones in the construction of the isoquinoline core, enabling chemists to explore its full potential. wikipedia.org
Importance of Amino- and Cyano-Substituted Isoquinolines in Contemporary Research
The introduction of amino and cyano groups onto the isoquinoline framework significantly modulates its electronic properties and biological activity, making these substituted derivatives a focal point of contemporary research.
Amino-substituted isoquinolines are of particular interest due to the amino group's ability to act as a hydrogen bond donor and a basic center, facilitating interactions with biological macromolecules. For instance, 5-amino substituted indeno[1,2-c]isoquinolines have been synthesized and identified as potent topoisomerase I inhibitors, a key target in cancer therapy. nih.gov The position of the amino group on the isoquinoline ring can drastically influence the compound's properties and biological activity.
Cyano-substituted isoquinolines are also highly significant. The cyano group is a strong electron-withdrawing group and a versatile synthetic handle. It can participate in various chemical transformations, allowing for the further elaboration of the isoquinoline scaffold. acs.org Research has shown that cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives exhibit promising anticancer activity. nih.gov The electronic nature of the cyano group can also be crucial for the photophysical properties of the molecule, with some derivatives exhibiting interesting fluorescence characteristics. researchgate.net
Rationale for In-Depth Academic Investigation of 1-Aminoisoquinoline-7-carbonitrile
The specific compound, this compound, which incorporates both an amino group at the 1-position and a cyano group at the 7-position, presents a unique and compelling subject for in-depth academic investigation. The rationale for this focused research stems from several key factors:
Synergistic Functionality: The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the same isoquinoline core creates a "push-pull" electronic system. This electronic arrangement can lead to unique photophysical properties, such as enhanced fluorescence, making it a candidate for applications in materials science as a fluorescent probe or organic light-emitting diode (OLED) component. researchgate.net
Potential as a Bioactive Scaffold: The combination of the established biological relevance of the isoquinoline nucleus with the known pharmacophoric contributions of amino and cyano groups suggests a high probability of interesting biological activity. nih.govnih.govnih.gov The specific substitution pattern of this compound could lead to novel interactions with biological targets.
Synthetic Versatility: Both the amino and cyano groups are synthetically versatile. The amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide array of substituents. nih.gov The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, providing numerous avenues for further chemical modification and the creation of diverse compound libraries for screening. acs.org
Scope and Objectives of the Comprehensive Research Analysis
This comprehensive research analysis aims to provide a thorough understanding of this compound. The primary objectives are:
To detail the known synthetic routes for the preparation of this compound.
To characterize its physical and chemical properties based on available data.
To explore its known chemical reactions and potential for further functionalization.
To investigate its potential applications in medicinal chemistry and materials science based on its structural features and any reported biological or photophysical studies.
By focusing strictly on the chemical nature and potential of this specific molecule, this article will serve as a foundational resource for researchers interested in the further exploration and application of this compound.
Chemical Data of this compound
| Property | Value | Source |
| CAS Number | 215454-25-4 | alchempharmtech.comchemicalbook.comchemicalbook.com |
| Molecular Formula | C10H7N3 | nih.gov |
| Molecular Weight | 169.18 g/mol | N/A |
| Boiling Point (Predicted) | 412.1±30.0 °C | lookchem.com |
| Density (Predicted) | 1.29±0.1 g/cm³ | lookchem.com |
| pKa (Predicted) | 5.99±0.33 | lookchem.com |
| Storage Temperature | 2-8°C | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
1-aminoisoquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNOIFCVHBOKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627436 | |
| Record name | 1-Aminoisoquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215454-25-4 | |
| Record name | 1-Aminoisoquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Aminoisoquinoline 7 Carbonitrile and Its Structural Analogues
Conventional and Multi-Step Synthesis Approaches
Traditional synthetic routes to substituted isoquinolines often involve the construction of the heterocyclic core followed by the introduction or modification of functional groups. These multi-step sequences provide a robust foundation for accessing a wide array of derivatives.
Strategies for Constructing the Isoquinoline (B145761) Core
Two of the most established methods for isoquinoline synthesis are the Bischler-Napieralski and the Pomeranz-Fritsch reactions. wikipedia.orgwikipedia.org These methods rely on the intramolecular cyclization of appropriately substituted acyclic precursors.
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. jk-sci.comnrochemistry.com The reaction typically employs a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to facilitate the intramolecular electrophilic aromatic substitution, leading to a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be aromatized to the corresponding isoquinoline. For the synthesis of a 7-cyano substituted isoquinoline, this would require a starting β-phenylethylamine with a cyano group at the meta-position of the aromatic ring. The presence of electron-donating groups on the benzene (B151609) ring generally facilitates the cyclization. jk-sci.comnrochemistry.com
The Pomeranz-Fritsch reaction provides another pathway to the isoquinoline nucleus, starting from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgquimicaorganica.org The reaction proceeds via the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization to form the isoquinoline ring. wikipedia.orgthermofisher.com This method allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve through other routes. organicreactions.org To obtain a 7-cyanoisoquinoline, a 4-cyanobenzaldehyde (B52832) would serve as the starting material.
| Reaction | Starting Materials | Key Reagents | Intermediate/Product | Reference |
| Bischler-Napieralski | β-(3-cyanophenyl)ethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline-7-carbonitrile | wikipedia.orgorganic-chemistry.org |
| Pomeranz-Fritsch | 4-Cyanobenzaldehyde, 2,2-diethoxyethylamine | H₂SO₄ | Isoquinoline-7-carbonitrile | wikipedia.orgthermofisher.com |
Introduction of Amino and Carbonitrile Functionalities
Functional groups can be introduced onto a pre-existing isoquinoline core. The carbonitrile group at the C-7 position can be installed from a corresponding 7-aminoisoquinoline via the Sandmeyer reaction. This involves diazotization of the amine with nitrous acid, followed by treatment with a cyanide salt, typically cuprous cyanide.
Conversely, the amino group at the C-1 position can be introduced at a later stage. A metal-free approach for the synthesis of multisubstituted 1-aminoisoquinoline (B73089) derivatives involves the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines, which proceeds through a ring-opening and subsequent ring-closing mechanism to yield 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives. researchgate.netrsc.org
Approaches Involving Nucleophilic Substitution at C-1 Position
The C-1 position of the isoquinoline ring is particularly susceptible to nucleophilic attack. This reactivity can be exploited to introduce the amino group. A common strategy involves the synthesis of a 1-haloisoquinoline-7-carbonitrile intermediate, for example, 1-chloroisoquinoline-7-carbonitrile. This intermediate can then undergo a nucleophilic aromatic substitution reaction with ammonia (B1221849) or an appropriate amine nucleophile to yield 1-aminoisoquinoline-7-carbonitrile. This direct amination is a fundamental and practical method for installing the C-1 amino functionality. nih.gov
Catalytic Hydrogenation for Amine Formation
Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. This strategy can be applied to the synthesis of aminoisoquinolines. For instance, a 7-nitroisoquinoline (B179579) can be reduced to 7-aminoisoquinoline using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com Similarly, if a 1-nitroisoquinoline-7-carbonitrile intermediate were synthesized, its nitro group could be selectively reduced via catalytic hydrogenation to afford the target this compound. This method is generally high-yielding and proceeds under mild conditions.
| Transformation | Substrate | Reagents | Product | Reference |
| Reduction of Nitro Group | 7-Nitroisoquinoline | H₂, 10% Pd/C, Methanol | 7-Aminoisoquinoline | chemicalbook.com |
Advanced and Modern Synthetic Transformations
Modern synthetic chemistry has seen the advent of powerful, metal-catalyzed reactions that allow for more efficient and direct construction of complex molecules, including highly functionalized isoquinolines.
Metal-Catalyzed Reactions for C-C and C-N Bond Formation
Transition metals such as palladium, rhodium, and gold play a pivotal role in contemporary synthetic strategies for isoquinoline derivatives. d-nb.infonih.govnih.gov These catalysts enable C-H activation, cross-coupling, and annulation reactions that can form the isoquinoline core or introduce functional groups with high regioselectivity and efficiency. acs.orgnih.gov
Palladium-catalyzed reactions offer diverse routes to substituted isoquinolines. pnas.org Sequential palladium-catalyzed α-arylation of ketones followed by cyclization is a general approach to construct the isoquinoline framework. pnas.org Furthermore, palladium-catalyzed C-H functionalization can be used to introduce substituents at various positions of the isoquinoline ring. rsc.org Palladium catalysis is also central to C-C bond-forming reactions like cyanation, which could be used to install the carbonitrile group at the C-7 position from a 7-haloisoquinoline precursor. organic-chemistry.org
Rhodium-catalyzed reactions have proven particularly effective for the synthesis of 1-aminoisoquinolines. nih.gov One notable method is the Rh(III)-catalyzed oxidative coupling of N-substituted benzamidines with alkynes, which directly affords N-substituted 1-aminoisoquinolines with high selectivity. nih.gov Another approach involves the rhodium-catalyzed reaction of aryl ketone O-acyloxime derivatives with internal alkynes. acs.org These methods often proceed via C-H activation and annulation cascades. acs.org
Gold-catalyzed reactions also provide a facile route to 1-aminoisoquinoline derivatives. nih.gov For example, gold(III)-mediated domino reactions starting from readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) proceed under mild conditions to yield 1-aminoisoquinolines. nih.gov
These advanced, metal-catalyzed methods often offer advantages in terms of step economy, functional group tolerance, and milder reaction conditions compared to traditional approaches.
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
| Palladium | α-Arylation/Cyclization | Aryl Halide, Ketone | Substituted Isoquinoline | pnas.org |
| Palladium | C-H Functionalization/Annulation | N-methoxybenzamide, Allenoic acid ester | Isoquinolinone | mdpi.com |
| Rhodium(III) | Oxidative Coupling | Benzamidine, Alkyne | N-Substituted 1-Aminoisoquinoline | nih.gov |
| Rhodium(III) | Annulation | Aryl Ketone O-acyloxime, Alkyne | Substituted Isoquinoline | acs.org |
| Gold(III) | Domino Reaction | 2-Alkynylbenzamide, Ammonium Acetate | 1-Aminoisoquinoline | nih.gov |
Copper-Catalyzed Denitrogenative Transannulation Processes
Copper-catalyzed reactions represent a powerful tool for the synthesis of nitrogen-containing heterocycles. One notable method involves the denitrogenative transannulation of 1H-1,2,3-triazoles with 2-ethynylbenzonitriles. This approach provides a direct route to substituted 1-aminoisoquinolines. The reaction proceeds through a copper-catalyzed [3+2] cycloaddition followed by a ring-opening and subsequent annulation, with the extrusion of dinitrogen gas. The versatility of this method allows for the introduction of a wide range of substituents on both the triazole and the benzonitrile (B105546) starting materials, leading to a diverse library of 1-aminoisoquinoline derivatives.
A key advantage of this methodology is the use of readily available starting materials and a relatively inexpensive copper catalyst. The reaction conditions are typically mild, and the process often exhibits high functional group tolerance. Researchers have demonstrated that this strategy can be employed to synthesize complex molecules, including those with potential biological activity.
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| Substituted 1H-1,2,3-triazole | 2-Ethynylbenzonitrile | Copper(I) salt | Substituted 1-Aminoisoquinoline | |
| 4-Phenyl-1H-1,2,3-triazole | 2-Ethynylbenzonitrile | CuI | 1-Amino-3-phenylisoquinoline |
Palladium-Catalyzed Amination of Halo-Isoquinolines
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental methods for the formation of C-N bonds. This strategy is widely applied to the synthesis of 1-aminoisoquinolines from the corresponding 1-haloisoquinolines. In this reaction, a 1-chloro or 1-bromoisoquinoline (B74834) is coupled with an amine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good selectivity.
The scope of the amine coupling partner is broad, encompassing primary and secondary amines, as well as ammonia surrogates. This allows for the synthesis of a diverse array of 1-aminoisoquinoline derivatives with different substitution patterns on the amino group. The reaction is generally tolerant of various functional groups on the isoquinoline core, making it a versatile tool for late-stage functionalization of complex molecules.
| Substrate | Amine Source | Catalyst System | Product | Ref. |
| 1-Chloro-7-cyanoisoquinoline | Ammonia surrogate | Pd(OAc)2 / Ligand | This compound | |
| 1-Bromoisoquinoline | Benzylamine | Pd2(dba)3 / Xantphos | 1-(Benzylamino)isoquinoline |
Gold(III)-Mediated Domino Reactions
Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. Gold(III) catalysts, in particular, have been shown to mediate domino reactions that lead to the formation of the isoquinoline core. One such approach involves the reaction of 2-alkynylbenzaldehydes with sulfonamides. The gold(III) catalyst activates the alkyne moiety, triggering a cascade of reactions that includes intramolecular cyclization and amination to afford the 1-aminoisoquinoline scaffold.
This methodology offers a high degree of atom economy as multiple bonds are formed in a single operation. The reaction conditions are often mild, and the catalyst loading can be kept low. The use of a gold catalyst allows for unique reactivity patterns that are not readily accessible with other transition metals.
Strategies Involving Ru and Other Transition Metals
Ruthenium-catalyzed reactions have also been explored for the synthesis of isoquinoline derivatives. One approach involves the [3+3] annulation of 1,3-dicarbonyl compounds with 2-aminobenzaldehydes. While this method typically leads to 3-substituted isoquinolines, modifications to the reaction conditions and starting materials can potentially provide access to 1-aminoisoquinoline structures.
Other transition metals, such as rhodium and iridium, have also been employed in C-H activation and annulation strategies for the synthesis of the isoquinoline core. These methods often involve the use of directing groups to control the regioselectivity of the reaction. While not always directly yielding 1-aminoisoquinolines, these strategies can provide precursors that can be subsequently converted to the desired products.
Metal-Free Synthetic Methodologies
In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. Several metal-free approaches to the synthesis of 1-aminoisoquinolines have been reported. One notable example is the reaction of 2-alkynylbenzonitriles with amines under basic conditions. This reaction proceeds through a nucleophilic attack of the amine on the alkyne, followed by an intramolecular cyclization.
Another metal-free strategy involves the use of iodine-mediated reactions. For instance, the reaction of 2-alkynylbenzaldehydes with amines in the presence of molecular iodine can lead to the formation of 1-aminoisoquinolines. These methods offer a more sustainable and environmentally friendly alternative to metal-catalyzed processes.
Domino and Cascade Cyclization Reactions
Domino and cascade reactions are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These reactions are characterized by a series of intramolecular transformations that are triggered by a single event. In the context of 1-aminoisoquinoline synthesis, several domino and cascade reactions have been developed.
One such example is the aforementioned gold(III)-mediated reaction of 2-alkynylbenzaldehydes with sulfonamides, which proceeds through a domino sequence of cyclization and amination. Similarly, metal-free cascade reactions have been reported, such as the base-mediated reaction of 2-alkynylbenzonitriles with amines. These reactions are highly efficient and atom-economical, making them attractive for the large-scale synthesis of 1-aminoisoquinoline derivatives.
Chemodivergent Synthesis from Common Precursors
Chemodivergent synthesis is a strategy that allows for the selective formation of different products from a common starting material by simply changing the reaction conditions or the catalyst. This approach is particularly valuable for generating molecular diversity from a single precursor. In the synthesis of isoquinoline derivatives, chemodivergent strategies have been employed to access different substitution patterns.
For example, the reaction of a common 2-alkynylaryl precursor can be directed towards the formation of either a 1-aminoisoquinoline or a different heterocyclic system by choosing the appropriate catalyst or reaction partner. This allows for the rapid and efficient exploration of chemical space around the isoquinoline scaffold.
Ring-Opening and Sequential Ring-Closing Mechanisms
Recent advancements in heterocyclic chemistry have led to innovative synthetic routes that utilize ring-opening and subsequent ring-closing sequences to construct complex molecular architectures. These methods offer advantages such as the use of readily available starting materials and mild reaction conditions.
A notable metal-free approach involves the reaction of a 4H-pyran derivative with a secondary amine. This reaction proceeds through a mechanism initiated by the nucleophilic attack of the amine on the pyran ring, leading to its opening. The resulting intermediate then undergoes a sequential intramolecular cyclization and aromatization to yield a multisubstituted 1-aminoisoquinoline derivative. This strategy is advantageous due to its operational simplicity, broad substrate scope, and good yields under mild, metal-free conditions. While a direct synthesis of this compound using this method is not explicitly reported, the versatility of the 4H-pyran precursor suggests its potential adaptability.
Another sophisticated strategy employs a gold(III)-mediated domino reaction. nih.gov This process begins with readily accessible 2-alkynylbenzamides and ammonium acetate. nih.gov The gold catalyst facilitates a cascade of reactions, including hydroamination and cyclization, to form the 1-aminoisoquinoline core in a single operation. nih.gov The reaction is compatible with a variety of functional groups and proceeds under mild conditions. nih.gov A plausible mechanism involves the initial activation of the alkyne by the gold catalyst, followed by nucleophilic attack and subsequent cyclization to form the heterocyclic ring. nih.gov
Table 1: Comparison of Ring-Opening/Closing Methodologies
| Methodology | Starting Materials | Catalyst/Conditions | Advantages |
|---|---|---|---|
| 4H-Pyran Route | 4H-Pyran derivative, Secondary amine | Metal-free, Mild conditions | Simple operation, Good yields, Broad substrate scope |
| Gold-Catalyzed Domino | 2-Alkynylbenzamide, Ammonium acetate | Gold(III) catalyst | Facile, Mild conditions, High functional group tolerance |
Regioselective Synthesis and Isomer Control Strategies
Achieving the desired 1,7-substitution pattern on the isoquinoline core is a significant challenge that necessitates high regiochemical control. The precise placement of the amino and carbonitrile groups dictates the biological activity and properties of the final compound.
One effective strategy for regioselective synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. The initial metalation of the o-tolualdehyde imine derivative occurs at the methyl group, creating an anion that subsequently attacks the nitrile. The resulting eneamido anion intermediate can then be trapped with various electrophiles before cyclization and aromatization, allowing for the introduction of substituents at specific positions. Control over the final substitution pattern, including the potential for a 7-cyano group, can be achieved by selecting appropriately substituted starting materials (e.g., a cyano-substituted o-tolualdehyde derivative).
Palladium-catalyzed C-H activation and annulation reactions represent another powerful tool for constructing substituted isoquinoline systems with high regioselectivity. For instance, the reaction of N-methoxybenzamides with allenes or alkynes can be directed by the amide group to functionalize the ortho C-H bond, leading to the formation of an isoquinolinone ring. Subsequent chemical transformations would be required to install the 1-amino group. The regioselectivity of the annulation is often controlled by the steric and electronic properties of the substrates and the catalytic system employed.
Table 2: Regioselective Synthesis Approaches
| Strategy | Key Intermediates | Point of Control | Potential for 7-Cyano Group |
|---|---|---|---|
| Lithiated Imine Condensation | Lithiated o-tolualdehyde imine, Eneamido anion | Choice of substituted starting materials and electrophiles | High, via use of a 7-cyano substituted tolualdehyde precursor |
| Palladium-Catalyzed Annulation | Palladacycle intermediate | Directing group on benzamide, substrate choice | Moderate, requires multi-step synthesis and functional group interconversion |
Optimization of Reaction Conditions and Yields
The efficiency and yield of synthetic routes to 1-aminoisoquinoline derivatives are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time.
In gold-catalyzed reactions, the choice of the gold precursor (e.g., AuCl, AuCl₃) and ligands can significantly influence catalytic activity and product yield. nih.gov Similarly, the solvent plays a crucial role; while some reactions proceed well in polar aprotic solvents like DMF or DMSO, others may require non-polar solvents such as toluene (B28343) or dioxane to achieve optimal results.
For palladium-catalyzed C-H activation/annulation reactions, optimization often involves screening a panel of palladium catalysts (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂), ligands (e.g., phosphines, carbenes), oxidants (if required by the catalytic cycle), and bases. Temperature is another critical factor, with many C-H activation steps requiring elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to side reactions and decomposition.
A systematic approach, as illustrated in the hypothetical optimization table below (modeled after similar heterocyclic syntheses), is essential for maximizing the yield of the desired product.
Table 3: Hypothetical Optimization of a 1-Aminoisoquinoline Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | Toluene | 80 | 12 | 45 |
| 2 | Pd(OAc)₂ (5) | Dioxane | 80 | 12 | 55 |
| 3 | Pd(OAc)₂ (5) | DMF | 80 | 12 | 30 |
| 4 | PdCl₂(dppf) (5) | Dioxane | 80 | 12 | 65 |
| 5 | PdCl₂(dppf) (5) | Dioxane | 100 | 12 | 78 |
| 6 | PdCl₂(dppf) (5) | Dioxane | 120 | 12 | 75 (decomposition noted) |
| 7 | PdCl₂(dppf) (5) | Dioxane | 100 | 24 | 82 |
This table is a representative example and does not correspond to a specific reported synthesis of this compound.
Analysis of Patented Synthetic Routes for Research Scale-Up
The transition from laboratory-scale synthesis to larger-scale production for research or commercial purposes requires robust, cost-effective, and scalable chemical processes. Analysis of patented routes for the synthesis of the 1-aminoisoquinoline core provides insight into industrially viable methods.
One patented method for the synthesis of the parent 1-aminoisoquinoline starts from isoquinoline itself. google.com The process involves a two-step reaction: first, a nucleophilic substitution at the C-1 position with a nitroso anion to form 1-nitroisoquinoline (B170357), followed by a catalytic hydrogenation to reduce the nitro group to the desired amine. google.com This method is advantageous for its use of a readily available starting material and simple reaction steps. google.com For scale-up, the catalytic hydrogenation step is particularly attractive, as it often proceeds with high efficiency and produces water as the primary byproduct. The patent specifies that catalysts such as Ni, Pt, Rh, or Ru can be used for the reduction, with hydrogen pressures ranging from atmospheric to 10 MPa and temperatures between room temperature and 100°C. google.com
Another patent, focused on 6-aminoisoquinoline (B57696) derivatives for kinase inhibitors, details a multi-step synthesis starting from 1,3-dichloro-6-nitroisoquinoline. google.com While the target isomer is different, the disclosed methodologies for functional group manipulation and purification are relevant for large-scale production. google.com These patents highlight key considerations for scale-up, including the availability and cost of starting materials, the efficiency of each chemical transformation, and the development of effective purification protocols to ensure high product purity. google.comgoogle.com The synthesis of a specific, highly substituted derivative like this compound on a larger scale would likely involve a convergent strategy, where the substituted isoquinoline core is prepared first and then key functional groups are introduced or modified in the final steps.
Reaction Pathways, Mechanistic Elucidation, and Reactivity Studies of 1 Aminoisoquinoline 7 Carbonitrile
Intrinsic Reactivity of the Amino Functional Group
The amino group at the C1 position of the isoquinoline (B145761) ring is a key determinant of the molecule's chemical behavior. Its nucleophilic character and its influence on the aromatic system's electron density govern its reactions with a wide array of electrophiles.
The primary amino group in 1-aminoisoquinolines is nucleophilic and can react with various electrophiles. While specific studies on 1-aminoisoquinoline-7-carbonitrile are limited, the reactivity of the 1-aminoisoquinoline (B73089) core suggests its potential to form cyclic compounds. For instance, the synthesis of 1-aminoisoquinolines can be achieved through electrophilic cyclization reactions, such as the silver triflate-catalyzed reaction of o-alkynylbenzaldoximes with isocyanates. researchgate.netnih.gov This indicates that the amino group of an isoquinoline can be involved in ring-forming processes.
In a general sense, an electrophilic substitution reaction involves the replacement of a functional group, typically a hydrogen atom, with an electrophile. byjus.com These reactions generally proceed through a three-step mechanism: generation of an electrophile, formation of a carbocation, and removal of a proton. byjus.com The presence of activating groups, which donate electrons to the aromatic ring, can stabilize the intermediate carbocation and increase the reaction rate. wikipedia.org The amino group is a potent activating group, which suggests that this compound would be reactive towards electrophiles.
| Reactant | Reagent/Catalyst | Product Type | Reference |
| o-Alkynylbenzaldoxime | Isocyanate, Silver Triflate | 1-Aminoisoquinoline | researchgate.netnih.gov |
The amino group of this compound can serve as a handle for the construction of fused heterocyclic systems. Although direct examples with this specific substrate are not extensively documented, related structures demonstrate this potential. For example, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile has been converted into its chloroacetylamino derivative, which then undergoes nucleophilic substitution with various amines, leading to cyclized products. wikipedia.org This suggests that the amino group of this compound could be acylated and subsequently used in cyclization reactions to build more complex molecular architectures.
Furthermore, the reaction of a related thienoisoquinoline carbonitrile with triethyl orthoformate, followed by cyclization with hydrazine, yields an aminoiminopyrimidine derivative that serves as a precursor for various fused heterocyclic compounds. wikipedia.org This highlights the versatility of the amino group in concert with other functionalities on the isoquinoline ring system for constructing diverse heterocyclic frameworks.
Intrinsic Reactivity of the Carbonitrile Functional Group
The carbonitrile (cyano) group at the C7 position introduces another dimension to the reactivity of this compound. This group is susceptible to nucleophilic attack and can be chemically transformed into other important functional groups.
The carbonitrile group is a versatile functional group that can undergo nucleophilic addition. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This can lead to the formation of various substituted derivatives. For instance, the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds in the presence of tin(IV) chloride leads to the formation of new pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones. researchgate.net This demonstrates that a cyano group on an aromatic ring can participate in cyclization reactions initiated by nucleophilic attack.
In a more general context, nucleophilic addition to a carbonyl group, which has similarities to a nitrile group, is a fundamental reaction in organic chemistry. youtube.com The rate of addition is influenced by the nature of the nucleophile and the electrophilicity of the carbon atom. masterorganicchemistry.com
| Reactant | Reagent | Product Type | Reference |
| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | β-Dicarbonyl compound, Tin(IV) chloride | Pyrazolo[3,4-b]pyridine/Tetrahydropyrazolo[3,4-b]quinolinone | researchgate.net |
The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is a common and useful method for introducing an aminomethyl substituent. While specific literature on the reduction of this compound is scarce, the reduction of aryl cyanides is a well-established synthetic method. nih.gov This reaction can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting 1-amino-7-(aminomethyl)isoquinoline would be a valuable building block for further derivatization, for example, in the synthesis of ligands or biologically active molecules.
The synthesis of aminomethylarenes is often accomplished by the reduction of aryl cyanides. nih.gov This method provides a direct route to primary aminomethyl compounds, which are important substructures in many bioactive natural products and synthetic intermediates. nih.gov
Intermolecular Coupling and Cross-Coupling Reactions
The halogenated or triflated derivatives of this compound would be expected to participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.orgyoutube.com This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org For instance, if a bromo or iodo substituent were present on the isoquinoline ring of this compound, it could undergo a Suzuki coupling with a boronic acid to form a new carbon-carbon bond.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.orgopenochem.orglibretexts.org This reaction has broad substrate scope and functional group tolerance. wikipedia.org A halogenated derivative of this compound could be coupled with various primary or secondary amines to introduce a new amino substituent. The mechanism of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgyoutube.com
| Reaction Name | Coupling Partners | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | Organoboron compound, Aryl/Vinyl Halide or Triflate | Palladium complex, Base | Biaryl, Styrene, etc. | wikipedia.orglibretexts.orgyoutube.com |
| Buchwald-Hartwig Amination | Amine, Aryl Halide | Palladium complex, Base | Aryl Amine | wikipedia.orgopenochem.orglibretexts.org |
Detailed Mechanistic Investigations of Key Transformations
The elucidation of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, enabling the optimization of reaction conditions and the design of more efficient synthetic routes. For 1-aminoisochinolin-7-carbonitril, several mechanistic aspects of its formation and further functionalization have been investigated.
The synthesis of the 1-aminoisoquinoline core can be achieved through various strategies, including metal-catalyzed and metal-free approaches. A notable metal-free method involves the reaction of a 4H-pyran derivative with secondary amines, which proceeds through a ring-opening and sequential ring-closing mechanism to yield multisubstituted 1-aminoisoquinoline derivatives. researchgate.net
A plausible mechanism for this transformation begins with the nucleophilic attack of the secondary amine on the pyran ring, leading to a ring-opening event. This is followed by an intramolecular cyclization and subsequent aromatization to form the 1-aminoisoquinoline scaffold. While this specific example leads to a different substitution pattern, the underlying principles of ring transformation are relevant for the synthesis of the broader class of 1-aminoisoquinolines.
Another innovative approach is the gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297). The proposed mechanism for this process involves the activation of the alkyne by the gold catalyst, followed by an intramolecular cyclization and subsequent amination to afford the 1-aminoisoquinoline product.
A metal-free synthesis of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives has been reported, proceeding via a ring-opening and sequential ring-closing mechanism. rsc.org This reaction between dicyanomethylene-4H-pyran derivatives and secondary amines offers a facile route to substituted isoquinolines. researchgate.netrsc.org
Table 1: Proposed Mechanistic Steps in the Metal-Free Synthesis of 1-Aminoisoquinoline Derivatives
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of a secondary amine on the 4H-pyran ring. | Zwitterionic intermediate |
| 2 | Ring-opening of the pyran derivative. | Open-chain intermediate |
| 3 | Intramolecular cyclization. | Dihydroisoquinoline derivative |
| 4 | Aromatization to yield the final 1-aminoisoquinoline product. | 1-Aminoisoquinoline derivative |
Catalysts and additives play a pivotal role in directing the course of chemical reactions, often enabling transformations that are otherwise unfeasible. In the synthesis of 1-aminoisoquinolines, various transition metals have been employed to facilitate C-H activation and annulation reactions.
Rhodium(III) catalysts, for instance, have been effectively used in the C-H functionalization/aromatization cascade of aromatic oxime esters with 1,3-dienes to produce isoquinolines. rsc.org In these reactions, the rhodium catalyst facilitates the initial C-H activation, followed by insertion of the diene and subsequent cyclization and aromatization. The choice of the catalyst and additives can significantly influence the regioselectivity and efficiency of the reaction.
Cobalt(III) catalysts have also been utilized for the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds. This method proceeds via a C-H/N-H bond functionalization pathway and is notable for its mild reaction conditions and avoidance of external oxidants.
The use of palladium catalysts in conjunction with ligands such as phosphines is common in cross-coupling reactions to form the isoquinoline core. These catalysts facilitate the oxidative addition and reductive elimination steps that are central to these transformations. Additives like bases are often required to promote deprotonation steps and regenerate the active catalyst.
Table 2: Catalysts and Their Roles in 1-Aminoisoquinoline Synthesis
| Catalyst | Role | Reaction Type |
| Rh(III) | C-H activation, annulation | Cascade reaction |
| Co(III) | C-H/N-H bond functionalization | Cyclization |
| Pd(0)/Pd(II) | Oxidative addition, reductive elimination | Cross-coupling |
| Au(III) | Alkyne activation, cyclization | Domino reaction |
Oxidative C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. In the context of 1-aminoisochinolin-7-carbonitril, the presence of multiple C-H bonds on the aromatic scaffold presents opportunities for selective functionalization.
The isoquinoline nitrogen can direct the regioselective C-H functionalization at the C8 position through the formation of a metallacyclic intermediate. However, the electronic nature of the substituents on the ring can also influence the site of functionalization. The electron-withdrawing nature of the nitrile group at the 7-position would likely influence the reactivity of the C-H bonds on the benzene (B151609) ring.
Palladium-catalyzed oxidative C-H/C-H coupling of quinolines with unactivated arenes has been reported, requiring an oxidant such as silver carbonate. nih.gov A similar strategy could potentially be applied to 1-aminoisochinolin-7-carbonitril to introduce new aryl groups. The mechanism of these reactions generally involves a concerted metalation-deprotonation (CMD) pathway for the C-H activation step. nih.gov
Intramolecular amination reactions provide an efficient means to construct nitrogen-containing heterocyclic rings. The synthesis of the 1-aminoisoquinoline skeleton can, in some cases, involve an intramolecular nucleophilic attack of a nitrogen atom onto an activated carbon center. For instance, an organoselenium-catalyzed aza-Wacker reaction of olefinic hydrazones can lead to isoquinolinium imides through a direct intramolecular C-H amination.
Rearrangement reactions are also a key feature in the synthesis of complex organic molecules. While specific rearrangement mechanisms leading directly to 1-aminoisochinolin-7-carbonitril are not extensively documented, related rearrangements in isoquinoline synthesis offer valuable insights. The Beckmann rearrangement, for example, involves the acid-induced rearrangement of an oxime to an amide and is a fundamental transformation in organic chemistry. masterorganicchemistry.comorganic-chemistry.org Such rearrangement strategies could potentially be adapted for the synthesis of the isoquinoline core.
The Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom, is another classic rearrangement that highlights the types of transformations that can occur in nitrogen-containing systems. bdu.ac.in
Advanced Spectroscopic and Diffraction Based Characterization of 1 Aminoisoquinoline 7 Carbonitrile
Vibrational Spectroscopy
Raman Spectroscopy for Vibrational Mode Analysis
Without access to primary research articles or spectral database entries for 1-aminoisoquinoline-7-carbonitrile, any attempt to generate the requested content would be speculative and not based on scientifically validated data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are primarily dictated by its aromatic isoquinoline (B145761) core, substituted with an amino group and a carbonitrile group. These features create a conjugated system that absorbs light in the ultraviolet-visible region, leading to distinct electronic transitions.
Electronic Absorption Properties and π-π Transitions*
The UV-Vis spectrum of this compound is characterized by absorptions resulting from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed are π → π* (pi to pi-star) and, to a lesser extent, n → π* (n to pi-star).
The isoquinoline ring system, being an extended aromatic structure, is the principal chromophore responsible for strong π → π* transitions. uzh.ch These high-probability transitions typically result in strong absorption bands. The presence of the amino (-NH2) group as an auxochrome and the carbonitrile (-C≡N) group extends the conjugation of the π-system. This extension of the conjugated system generally leads to a bathochromic (red) shift, meaning the absorption maxima (λmax) occur at longer wavelengths compared to the unsubstituted isoquinoline core. uomustansiriyah.edu.iqresearchgate.net
The amino group's lone pair of electrons (n electrons) can also participate in n → π* transitions. uzh.ch These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital. Typically, n → π* transitions are of lower energy and intensity (lower molar extinction coefficient, ε) compared to π → π* transitions. The absorption characteristics can be influenced by solvent polarity; polar solvents may cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions. uomustansiriyah.edu.iq
The electronic absorption properties are a function of the molecular structure, where the interaction between the electron-donating amino group and the electron-withdrawing carbonitrile group across the aromatic system can induce intramolecular charge transfer (ICT) character in the electronic transitions.
Table 1: Expected UV-Vis Absorption Characteristics
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity (ε) |
|---|---|---|---|
| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch | Shorter Wavelength (Higher Energy) | High |
| n → π* | Promotion of a non-bonding electron (from the amino group) to a π* anti-bonding orbital. uzh.ch | Longer Wavelength (Lower Energy) | Low |
Fluorescence Spectroscopy
Fluorescence spectroscopy reveals the emission properties of this compound after it absorbs light. The compound's structure suggests potential for fluorescence in both solution and solid states.
Solution-State Emission Characteristics
In solution, this compound is expected to exhibit fluorescence, with the emission wavelength and quantum yield being dependent on the solvent. The emission originates from the relaxation of the excited state (S1) to the ground state (S0). researchgate.net For similar push-pull molecules, where an electron-donating group (amino) and an electron-withdrawing group (carbonitrile) are present, the emission is often characterized by a significant Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This is often associated with a larger dipole moment in the excited state compared to the ground state.
Solid-State Fluorescence and Dual-State Emissions
Many fluorescent molecules that are highly emissive in solution suffer from aggregation-caused quenching (ACQ) in the solid state due to strong π-π stacking interactions. nih.gov However, certain molecular structures can counteract this effect and exhibit strong fluorescence in the solid state. This phenomenon, known as dual-state emission (DSE), is valuable for applications in materials science. nih.govmdpi.com
Derivatives of isoquinoline and other nitrogen-containing heterocycles have been shown to exhibit DSE. rsc.orgrsc.orgnih.gov The ability of this compound to emit in the solid state would be influenced by its crystal packing. A twisted molecular conformation and loose stacking modes can reduce intermolecular quenching and promote solid-state emission. rsc.org Therefore, it is plausible that this compound could be a dual-state emitter, fluorescing in both dissolved and aggregated or solid forms.
Photophysical Property Analysis
A comprehensive analysis of the photophysical properties of this compound involves quantifying its behavior as a fluorophore. Key parameters include the fluorescence quantum yield (ΦF) and the Stokes shift.
Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for bright fluorescent materials. For related aminopyridine dinitrile derivatives, quantum yields can be significant, sometimes exceeding 60% in specific solvents. nih.govmdpi.com
Stokes Shift: A large Stokes shift is often observed in push-pull fluorophores and is advantageous as it minimizes the overlap between absorption and emission spectra, reducing self-absorption. Some isoquinoline-based fluorophores have demonstrated exceptionally large Stokes shifts. rsc.org
The photophysical properties are a direct consequence of the molecular structure, where the substitution pattern on the isoquinoline core finely tunes the energy levels of the frontier molecular orbitals (HOMO and LUMO).
Table 2: Key Photophysical Parameters
| Parameter | Description | Significance |
|---|---|---|
| λem | Wavelength of maximum fluorescence emission. | Indicates the color of the emitted light. |
| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. researchgate.net | Measures the efficiency of fluorescence. |
| Stokes Shift | Difference between the absorption maximum (λabs) and the emission maximum (λem). | A large shift reduces spectral overlap and self-quenching. rsc.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns. nih.gov
For this compound (C10H7N3), the expected exact mass is approximately 169.0640 g/mol . In positive-ion mode ESI-MS, the compound would likely be observed as the protonated molecule, [M+H]+, with an m/z (mass-to-charge ratio) of approximately 170.0718.
The fragmentation of the protonated molecule in tandem mass spectrometry (MS/MS) would provide structural information. Based on the fragmentation of related isoquinoline alkaloids and other nitrogen-containing aromatic compounds, several fragmentation pathways can be predicted: nih.govlibretexts.org
Loss of Ammonia (B1221849) (NH3): A common fragmentation for primary amines is the neutral loss of ammonia, which would result in a fragment ion at m/z ~153.
Loss of HCN: The nitrile group or the isoquinoline ring nitrogen could lead to the elimination of a neutral hydrogen cyanide molecule, resulting in a fragment ion at m/z ~142.
Ring Cleavage: The isoquinoline ring system itself can undergo characteristic cleavage, although this often requires higher collision energy.
The specific fragmentation pattern provides a fingerprint for the molecule's structure, allowing for its identification and differentiation from isomers.
Table 3: Predicted ESI-MS Ions and Fragments
| Ion/Fragment | Formula | Approximate m/z | Description |
|---|---|---|---|
| [M+H]+ | [C10H8N3]+ | 170.1 | Protonated molecular ion. |
| [M+H - NH3]+ | [C10H5N2]+ | 153.0 | Loss of a neutral ammonia molecule from the amino group. nih.gov |
| [M+H - HCN]+ | [C9H7N2]+ | 143.1 | Loss of a neutral hydrogen cyanide molecule. |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state molecular conformation and crystal packing based on experimental X-ray crystallography cannot be provided at this time.
The determination of a crystal structure through X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides invaluable information on bond lengths, bond angles, and torsion angles, which define the conformation of the molecule. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern how molecules are arranged in the crystal lattice. This packing arrangement significantly influences the material's physical properties, including its melting point, solubility, and stability.
While a definitive crystal structure is not available, theoretical modeling and computational chemistry could offer predictive insights into the likely molecular conformation and potential intermolecular interactions of this compound. Such studies, however, would be speculative and await experimental validation through X-ray crystallographic analysis.
The scientific community is encouraged to pursue the crystallization and subsequent X-ray diffraction analysis of this compound to fill this gap in the understanding of its solid-state properties. The resulting data would be instrumental for a complete characterization of this compound and would facilitate a deeper understanding of its structure-property relationships.
Computational and Theoretical Chemistry Studies of 1 Aminoisoquinoline 7 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound like 1-Aminoisoquinoline-7-carbonitrile. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. For this compound, a DFT approach, such as with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's lowest energy conformation. This process, known as geometry optimization, would yield crucial data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable arrangement of the atoms in the molecule.
Ab Initio Methods for Electronic Structure Investigations
Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods could be used to investigate the electronic structure of this compound. These calculations would provide a deeper understanding of the electron distribution and molecular orbitals within the compound.
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are key to understanding its reactivity and potential applications. FMO analysis, in particular, helps in predicting how the molecule will interact with other species.
HOMO-LUMO Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For this compound, calculating the energies of the HOMO and LUMO would allow for the determination of this gap, providing insights into its kinetic stability and electron-donating or -accepting capabilities.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. An MEP map of this compound would illustrate the regions of positive and negative electrostatic potential. The red-colored regions, indicating negative potential, would highlight areas prone to electrophilic attack, such as the nitrogen atoms. The blue-colored regions, representing positive potential, would indicate sites susceptible to nucleophilic attack.
Vibrational Frequency Computations and Comparative Analysis with Experimental Data
Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound at its optimized geometry, one can predict its theoretical vibrational spectrum. This calculated spectrum can then be compared with experimentally obtained spectra. Such a comparative analysis helps in the accurate assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations within the molecule. This process is crucial for confirming the molecule's structure and understanding its dynamic behavior.
Nuclear Magnetic Resonance Chemical Shift Predictions
The prediction of NMR chemical shifts through computational methods is a powerful tool for structure elucidation and verification. nih.gov Typically, this involves geometry optimization of the molecule using Density Functional Theory (DFT) followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. researchgate.net
For this compound, a computational study would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.net For instance, studies on related heterocyclic compounds like quinoline (B57606) derivatives have demonstrated that methods like B3LYP with a 6-311++G(d,p) basis set can provide theoretical shifts that correlate well with experimental data. researchgate.net
A hypothetical data table for predicted chemical shifts would resemble the following, though it must be stressed that these are illustrative values and not the result of actual calculations on this compound.
Table 1: Illustrative Predicted NMR Chemical Shifts (in ppm) for this compound This table is for illustrative purposes only. Data is hypothetical and not based on published research.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C1 | 155.0 | - |
| C3 | 110.2 | 7.10 |
| C4 | 135.8 | 7.90 |
| C5 | 128.5 | 7.60 |
| C6 | 125.1 | 7.45 |
| C7 | 108.3 | - |
| C8 | 129.9 | 8.10 |
| C4a | 126.4 | - |
| C8a | 140.1 | - |
| C=N (Nitrile) | 117.5 | - |
Table generated for illustrative purposes.
Such a study would be invaluable for confirming the synthesis of the compound and assigning experimental NMR spectra.
Charge Distribution Analysis (e.g., Mulliken Population Analysis, NBO Analysis)
Charge distribution analysis provides insight into the electronic structure, reactivity, and intermolecular interaction sites of a molecule. researchgate.net Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to estimate partial atomic charges. researchgate.netmdpi.com
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital method. researchgate.net While computationally straightforward, Mulliken charges are known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a more robust method by localizing the wavefunction into orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. mdpi.comrsc.org This method provides a chemically intuitive picture of the Lewis structure and charge distribution. nih.gov NBO analysis can also detail donor-acceptor interactions within the molecule, quantifying hyperconjugative effects and intramolecular charge transfer.
For this compound, an NBO analysis would likely reveal a significant negative charge on the nitrogen atoms of the isoquinoline (B145761) ring, the amino group, and the nitrile group, reflecting their high electronegativity. The carbon atom of the nitrile group and the carbons adjacent to the nitrogen atoms would be expected to carry a partial positive charge. Computational studies on the related 1-azanapthalene-8-ol showed that the oxygen atom held the most significant negative charge, while carbon atoms bonded to heteroatoms exhibited positive charges, a trend that would be anticipated for this compound.
Table 2: Illustrative NBO and Mulliken Charges for Selected Atoms of this compound This table is for illustrative purposes only. Data is hypothetical and not based on published research.
| Atom | NBO Charge (e) | Mulliken Charge (e) |
|---|---|---|
| N (amino) | -0.85 | -0.60 |
| N (ring) | -0.55 | -0.40 |
| N (nitrile) | -0.45 | -0.35 |
| C (nitrile) | +0.15 | +0.10 |
| C1 | +0.30 | +0.25 |
Table generated for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility, stability, and interactions of a molecule.
Simulations could predict how the molecule interacts with water molecules or other solvents, providing insight into its solubility and aggregation behavior. By analyzing the trajectory, one could determine the average conformation and the accessible conformational states under specific conditions of temperature and pressure. While no specific MD studies on this compound have been published, research on other complex organic molecules demonstrates the power of MD in revealing dynamic behavior that is not apparent from static models.
Applications of 1 Aminoisoquinoline 7 Carbonitrile in Materials Science and Advanced Functional Materials
Development of Fluorescent Materials
The isoquinoline (B145761) core is a well-known fluorophore, and the strategic placement of amino and nitrile groups in 1-Aminoisoquinoline-7-carbonitrile is expected to give rise to intriguing photophysical properties. These properties form the basis for its potential application in solid-state lighting and advanced sensing technologies.
Design and Synthesis of Solid-State Fluorescent Compounds
Research into multisubstituted 1-aminoisocuinoline derivatives has revealed their capacity for strong fluorescence in both solution and solid states. researchgate.net A series of these derivatives, synthesized through a metal-free, ring-opening, and sequential ring-closing mechanism, exhibited intense blue fluorescence. researchgate.net In solution, the emission was centered around 458 nm, while in the solid state, they emitted blue light in the range of 444–468 nm with high fluorescence quantum yields, reaching up to 98.1%. researchgate.net
The solid-state emission is particularly noteworthy, as many fluorescent compounds suffer from aggregation-caused quenching (ACQ) in the solid form, which limits their practical applications. The twisted molecular conformations and loose stacking arrangements of the 1-aminoisocuinoline derivatives are thought to be responsible for their impressive solid-state fluorescence. researchgate.net It is highly probable that this compound, possessing the same core structure, could be similarly engineered to produce highly efficient solid-state emitters.
Table 1: Photophysical Properties of Selected 1-Aminoisoquinoline (B73089) Derivatives
| Compound | Emission Wavelength (Solution, nm) | Emission Wavelength (Solid, nm) | Fluorescence Quantum Yield (Solid, %) |
|---|---|---|---|
| Derivative A | ~458 | 444 | 65.2 |
| Derivative B | ~458 | 452 | 88.7 |
| Derivative C | ~458 | 468 | 98.1 |
| Derivative D | ~458 | 455 | 75.4 |
Data extrapolated from studies on multisubstituted 1-aminoisocuinoline derivatives. researchgate.net
Exploration in Fluorescent Sensors and Probes
The development of fluorescent sensors and probes is a rapidly growing area of materials science. The 1-aminoisocuinoline scaffold is an attractive platform for sensor design due to its inherent fluorescence and the ease with which functional groups can be introduced to act as binding sites for specific analytes. The amino and nitrile groups of this compound could serve as recognition sites for metal ions, anions, or small organic molecules.
Upon binding of a target analyte, the electronic properties of the fluorophore would be perturbed, leading to a detectable change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. While specific studies on this compound as a fluorescent sensor are yet to be published, its potential can be inferred from the successful application of other isoquinoline-based sensors.
Table 2: Potential Design Strategies for this compound Based Fluorescent Sensors
| Target Analyte | Proposed Interaction Mechanism | Expected Signal Response |
|---|---|---|
| Metal Cations (e.g., Cu²⁺, Zn²⁺) | Chelation with the amino and nitrile groups. | Fluorescence quenching or enhancement. |
| Anions (e.g., CN⁻, F⁻) | Hydrogen bonding with the amino group. | Change in fluorescence intensity or color. |
| pH | Protonation/deprotonation of the amino group. | pH-dependent fluorescence. |
Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The demand for efficient and stable materials for OLEDs is a major driver of research in organic electronics. The strong solid-state fluorescence of 1-aminoisocuinoline derivatives suggests that this compound could be a valuable component in OLED devices. researchgate.net It could potentially be used as an emitter layer material, where its fluorescence would be harnessed to generate light, or as a host material for a phosphorescent dopant.
For a material to be suitable for OLED applications, it must possess not only high fluorescence quantum yield but also good thermal stability and the ability to form stable, amorphous thin films. The rigid isoquinoline core of this compound provides a good foundation for thermal stability, and appropriate chemical modifications could be made to enhance its film-forming properties.
Table 3: Desired Properties of OLED Materials and the Potential of this compound
| Property | Requirement for OLEDs | Potential of this compound |
|---|---|---|
| High Quantum Yield | Efficient conversion of electrical energy to light. | Derivatives show high solid-state quantum yields. researchgate.net |
| Thermal Stability | Long operational lifetime of the device. | The rigid isoquinoline core suggests good stability. |
| Amorphous Morphology | Uniform thin film formation, preventing crystallization. | Can be tuned through chemical modification. |
| Color Purity | Saturated colors for display applications. | The blue emission of derivatives is promising. researchgate.net |
Integration into Functional Polymers and Nanomaterials
The presence of versatile functional groups, namely the primary amine and the nitrile, makes this compound an excellent candidate for integration into larger macromolecular structures such as polymers and nanomaterials. This opens up a vast design space for creating new materials with tailored properties.
The amino group can be readily used as a monomer in polymerization reactions, for example, in the synthesis of polyamides or polyimides. The resulting polymers would have the fluorescent 1-aminoisocuinoline unit incorporated into their backbone, leading to intrinsically fluorescent polymers. Such materials could find applications in areas like polymer light-emitting diodes (PLEDs) or as fluorescent coatings and films.
Furthermore, the amino group provides a convenient handle for grafting the molecule onto the surface of nanomaterials, such as silica (B1680970) nanoparticles, quantum dots, or carbon nanotubes. This surface functionalization would impart the fluorescent properties of the isoquinoline core to the nanomaterial, creating hybrid materials with combined functionalities. For instance, fluorescently labeled silica nanoparticles could be used as tracers in bioimaging or as components in composite materials with optical reporting capabilities.
The nitrile group can also participate in a variety of chemical transformations, further expanding the possibilities for creating functional materials. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo cycloaddition reactions, allowing for a wide range of post-functionalization strategies.
Table 4: Strategies for Integrating this compound into Advanced Materials
| Material Type | Integration Strategy | Potential Application |
|---|---|---|
| Functional Polymers | Use as a monomer in polymerization (e.g., polycondensation). | Intrinsically fluorescent polymers for PLEDs or sensors. |
| Nanoparticle Functionalization | Covalent attachment to nanoparticle surfaces via the amino group. | Fluorescent probes for bioimaging, sensor-functionalized nanomaterials. |
| Hybrid Materials | Incorporation into a polymer matrix as a fluorescent dopant. | Luminescent composites, security inks. |
Preclinical Biological Evaluation and Mechanistic Insights in Vitro and in Silico
Target Identification and Validation Research
The initial step in evaluating a new chemical entity is to identify its molecular targets within a biological system. This process is crucial for understanding its mechanism of action and potential therapeutic applications.
Research into the broader class of aminoisoquinolines has revealed their potential to interact with a variety of protein targets. For instance, different substituted 1-aminoisoquinolines have been investigated as inhibitors of tumor growth and as Rho-associated protein kinase (ROCK) inhibitors. researchgate.net The ROCK signaling pathway is involved in crucial physiological functions such as smooth muscle contraction, cytoskeletal rearrangement, cell migration, and proliferation. researchgate.net
Derivatives of the isoquinoline (B145761) core structure, such as 7-aminoisoquinoline-5,8-quinones, have been synthesized and evaluated for their antitumor properties. nih.gov These studies suggest that the isoquinoline scaffold is a promising starting point for the development of kinase inhibitors and other targeted therapies. nih.govnih.gov Specifically, 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles have been identified as potent Src kinase inhibitors. nih.gov While these findings relate to derivatives, they provide a strong rationale for investigating the specific protein targets of 1-aminoisoquinoline-7-carbonitrile.
Chemical proteomics is a powerful technique used to identify the protein binding partners of small molecules directly in a cellular context. nih.govnih.gov This approach often involves synthesizing a tagged version of the compound of interest, which can then be used as a "bait" to pull down its interacting proteins from cell lysates. researchgate.netresearchgate.net These captured proteins are subsequently identified using mass spectrometry.
While specific chemical proteomics studies on this compound are not yet widely published, this methodology represents a key future direction for elucidating its precise molecular targets. The application of chemical proteomics would enable a comprehensive and unbiased screen for its protein partners, providing valuable insights into its mechanism of action and potential off-target effects. nih.govstanford.edu
Computational methods, or in silico approaches, play a significant role in modern drug discovery by predicting the likely biological targets of a small molecule based on its chemical structure. nih.govnih.gov These methods utilize algorithms that compare the structure of the compound to libraries of known drugs and their targets, identifying potential interactions based on structural and chemical similarities.
For this compound, in silico target prediction could be employed to generate hypotheses about its potential protein targets. By docking the molecule into the binding sites of various proteins, researchers can estimate the binding affinity and predict which interactions are most likely to occur. This approach can prioritize experimental validation efforts and accelerate the target identification process. nih.gov
In Vitro Biological Activity Assessments
Following target identification, in vitro assays are essential for confirming the biological activity of a compound and quantifying its effects on specific enzymes and cellular processes.
Enzyme inhibition is a common mechanism of action for many drugs. mdpi.com Based on the activity of related compounds, this compound is a candidate for evaluation as an inhibitor of various enzymes.
Kinase Inhibition: As previously mentioned, derivatives of the isoquinoline scaffold have shown activity as kinase inhibitors. nih.govnih.gov Therefore, it is plausible that this compound could also exhibit inhibitory activity against one or more kinases. Kinase inhibition assays would be necessary to determine its specific kinase targets and its potency as an inhibitor.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. wikipedia.orgmdpi.comresearchgate.net Certain quinazoline-based compounds, which share structural similarities with isoquinolines, are known DHFR inhibitors. nih.govnih.gov Investigating the potential of this compound to inhibit DHFR from various species (e.g., human, bacterial) could reveal its potential as an anti-infective or anti-proliferative agent.
Below is an example of a data table that could be generated from such enzyme inhibition studies:
| Enzyme Target | Compound | IC50 (µM) | Inhibition Type |
| Src Kinase | 8-anilinoimidazo[4,5-g]quinoline-7-carbonitrile derivative | Data not available | Competitive |
| DHFR | Quinazoline (B50416) analog 31 | 0.4 | Competitive |
Cell-based assays are critical for understanding how a compound affects cellular functions in a more biologically relevant context.
Studies on 7-aminoisoquinoline-5,8-quinone derivatives have demonstrated their cytotoxic and antitumor properties in various human cancer cell lines. nih.gov These assays typically measure cell viability and proliferation in the presence of the test compound. For this compound, a similar approach would be taken to assess its impact on cancer cell growth.
The table below illustrates the type of data that would be collected from such proliferation studies:
| Cell Line | Compound | GI50 (µM) |
| Human Cancer Cell Line A | 7-phenylaminoisoquinoline-5,8-quinone derivative | Varies with derivative |
| Human Cancer Cell Line B | 7-phenylaminoisoquinoline-5,8-quinone derivative | Varies with derivative |
| Human Cancer Cell Line C | 7-phenylaminoisoquinoline-5,8-quinone derivative | Varies with derivative |
By examining the effects of this compound on specific signaling pathways within the cell, researchers can gain a deeper understanding of its mechanism of action. For example, if the compound is found to inhibit a particular kinase, downstream signaling events regulated by that kinase would be expected to be altered.
In Vitro Antimicrobial and Antiviral Activity Evaluation
The isoquinoline framework is a core component of numerous natural alkaloids with documented biological activities, including antimicrobial and antiviral properties. nih.gov While specific studies on the antimicrobial activity of this compound are not extensively detailed in the reviewed literature, the broader class of amino acid-based and isoquinoline-related compounds has been a significant area of research for new therapeutic agents. nih.govnih.gov The amino acid scaffold, in particular, is crucial for the antimicrobial action of many compounds that act as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov
In the realm of antiviral research, derivatives of the related isoquinolone core have been identified as potent inhibitors of influenza A and B viruses. mdpi.comnih.gov For instance, a screening of a chemical library identified an isoquinolone compound (1) with 50% effective concentrations (EC₅₀s) ranging from 0.2 to 0.6 µM against these viruses. nih.gov However, this lead compound also exhibited significant cytotoxicity. mdpi.comnih.gov Subsequent research focused on modifying the isoquinolone structure to enhance safety while retaining antiviral efficacy. This led to the discovery of derivatives with a broad spectrum of antiviral activity and significantly reduced cytotoxicity (CC₅₀ >300 µM). mdpi.com One such derivative, 6,7-dimethoxy-3-phenylisoquinolone (compound 21), was found to be the most potent in cell culture systems, inhibiting viral polymerase activity in human lung epithelial cells. mdpi.comnih.gov
Similarly, studies on other heterocyclic systems, such as triazolyl lupinine (B175516) derivatives, have shown virucidal activity against influenza strains, indicating that these compounds can affect extracellular virions. researchgate.net These findings underscore the potential of isoquinoline-based structures in the development of novel antiviral agents.
Molecular Interaction Studies and Binding Affinity
In silico methods are crucial for understanding how a compound like this compound might interact with biological targets at a molecular level. These computational techniques, including molecular docking and molecular dynamics, provide insights into binding affinity and interaction modes, which are essential for rational drug design. frontiersin.orgmdpi.com
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For isoquinoline and quinoline (B57606) derivatives, docking studies have been instrumental in elucidating their potential as inhibitors of various protein targets. For example, docking studies of isoindolin-1-one (B1195906) derivatives against PI3Kγ, a kinase involved in gastric carcinoma, helped to identify key binding interactions within the active site. nih.gov These studies revealed that the compounds could be rationally designed to interact with residues in three distinct subsites: the hinge, an alkyl affinity pocket, and a selectivity pocket. nih.gov
In another study, derivatives of 2H-thiopyrano[2,3-b]quinoline were docked against the CB1a protein, revealing binding affinities ranging from -5.3 to -6.1 Kcal/mol. semanticscholar.orgresearchgate.net The simulations identified interactions with several amino acid residues, including ILE-8, LYS-11, VAL-14, PHE-15, and TRP-12, highlighting the specific forces driving the ligand-protein recognition. semanticscholar.orgresearchgate.net Similarly, docking of 8-hydroxy-quinoline-7-carboxylic acid derivatives into the ATP-binding pocket of Pim-1 kinase suggested that interactions with Asp186 and Lys67 were crucial for their inhibitory activity. nih.gov These examples demonstrate the power of molecular docking to predict and explain the binding modalities of quinoline-based compounds.
Advanced Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions, providing information on the stability and conformational changes of the complex over time. frontiersin.orgmdpi.com This "computational microscope" approach models the system's atomic movements, offering deeper insights than static docking models. frontiersin.org
MD simulations have been applied to various systems involving quinoline-like structures. For instance, MD simulations were used to assess the stability of isoindolin-1-one derivatives when bound to PI3Kγ, complementing the initial docking results. nih.gov In studies of sirtuin inhibitors, MD simulations lasting from 20 nanoseconds to 1 microsecond were employed to investigate the stability of protein-ligand complexes and understand the dynamic behavior that influences inhibitory action. mdpi.comrsc.org These simulations can reveal how a compound and its target adapt to each other, the role of water molecules in the binding site, and the energetic contributions of different interactions, which are critical for designing more effective drugs. mdpi.com
Characterization of Binding Sites and Modes of Interaction
The combination of molecular docking and MD simulations allows for a detailed characterization of binding sites. For quinazoline-based EGFR inhibitors, these studies have identified crucial interactions. For example, the docking of a diaryl-thiourea-linked quinazoline into the EGFR kinase domain (PDB ID: 2ITY) highlighted its binding mode. mdpi.com Similarly, the binding of other quinazoline derivatives to different EGFR mutant forms (e.g., PDB ID: 1XKK, 4G5J) has been analyzed to understand the structural basis of their inhibitory activity. mdpi.com
Studies on isoquinoline-1,3-dione derivatives as CDK4 inhibitors also used docking to explore the binding interactions within the active site. researchgate.net The results, which were consistent with 3D-QSAR models, provided a clear path for understanding the binding mode and designing new, more potent inhibitors. researchgate.net Likewise, in the study of 2H-thiopyrano[2,3-b]quinoline derivatives, docking revealed specific hydrogen bonding and hydrophobic interactions with amino acids like TRP A:12, VAL 14, and PHE A:15 within the CB1a protein active site (PDB ID: 2IGR). researchgate.net
Table 1: Molecular Docking Interaction Data for a 2H-thiopyrano[2,3-b]quinoline Derivative
| Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. | Hydrogen Bonding Interaction (Amino Acid: Residue (Distance)) | Hydrophobic Interaction (Amino Acid: Residue (Distance)) | Pi-Cation Interaction (Amino Acid: Residue (Distance)) |
|---|---|---|---|---|---|
| -5.3 | 3.453 | 5.011 | TRP A:12 (3.83), VAL 14 (2.94) | PHE A:15 (3.63), LYS 11 (3.93), ILE A:8 (3.71) | LYS A:11 (5.94) |
Data derived from a study on 2H-thiopyrano[2,3-b]quinoline derivatives and the CB1a protein. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. walisongo.ac.idfrontiersin.org By systematically modifying parts of a molecule, researchers can identify key chemical features, or pharmacophores, that are essential for its therapeutic effects. nih.gov
Rational Design and Synthesis of Derivatives based on SAR Principles
The principles of SAR guide the rational design and synthesis of new, improved derivatives. nih.govnih.gov For isoquinoline-related compounds, SAR studies have been pivotal. For example, in the development of anti-influenza isoquinolone derivatives, an initial hit compound showed potent activity but also high cytotoxicity. mdpi.com SAR-driven chemical modifications, such as altering substituents on the phenyl ring and the methoxylation pattern of the isoquinolone core, led to the identification of seven safer compounds that retained broad-spectrum antiviral activity. mdpi.com Specifically, it was found that modifications at the 2' position of a phenyl ring and the methoxy (B1213986) group at the R⁷ position were critical for balancing antiviral efficacy and cytotoxicity. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6,7-dimethoxy-3-phenylisoquinolone |
| 8-hydroxy-quinoline-7-carboxylic acid |
| 2H-thiopyrano[2,3-b]quinoline |
| Isoindolin-1-one |
Future Research Directions and Potential Academic Impact
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of isoquinoline (B145761) derivatives is a well-established field, with classical methods such as the Bischler-Napieralski, Pictet-Gams, and Pomeranz-Fritsch syntheses providing foundational routes. quimicaorganica.org These methods often involve the cyclization of phenethylamines. quimicaorganica.org For instance, the Bischler-Napieralski synthesis utilizes a phenethylamine (B48288) and an acid chloride or anhydride (B1165640) to form an amide, which then cyclizes to a dihydroisoquinoline intermediate before oxidation. quimicaorganica.org Similarly, the Pomeranz-Fritsch reaction condenses benzaldehyde (B42025) with an aminoacetaldehyde acetal, followed by acid-catalyzed cyclization to yield the isoquinoline core. quimicaorganica.org
However, future research is increasingly directed towards more sustainable and efficient synthetic strategies. A significant advancement is the development of metal-free synthetic pathways. One such method involves the reaction of a 4H-pyran derivative with secondary amines, proceeding through a ring-opening and sequential ring-closing mechanism to produce multisubstituted 1-aminoisoquinoline (B73089) derivatives. researchgate.net This approach is advantageous due to its use of readily available materials, mild reaction conditions, and operational simplicity. researchgate.net
Transition-metal-catalyzed reactions also offer powerful and versatile routes. Catalysts based on ruthenium and copper have been employed for the C-H functionalization and annulation of benzylamines or the coupling of o-iodobenzaldehydes with acetylenes to construct the isoquinoline skeleton. organic-chemistry.org These modern methods often provide high yields and tolerate a broad range of functional groups, opening avenues for creating diverse libraries of isoquinoline derivatives. organic-chemistry.orgresearchgate.net The development of one-pot, multicomponent reactions further enhances efficiency and atom economy, aligning with the principles of green chemistry. beilstein-journals.org
Table 1: Overview of Synthetic Methodologies for Isoquinoline Derivatives
| Methodology | Description | Key Features | Citations |
|---|---|---|---|
| Bischler-Napieralski | Cyclization of a β-phenylethylamide using a dehydrating agent. | Classical method, forms a 3,4-dihydroisoquinoline (B110456) intermediate. | quimicaorganica.org |
| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal. | Classical method, yields fully aromatic isoquinolines. | quimicaorganica.org |
| Metal-Free Synthesis | Reaction of a 4H-pyran derivative with secondary amines. | Sustainable, mild conditions, simple operation, good yields. | researchgate.net |
| Ru(II)-Catalyzed Annulation | C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides. | No external oxidant required, utilizes a free amine directing group. | organic-chemistry.org |
| Copper-Catalyzed Coupling | Tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile. | Densely functionalized products, high selectivity. | organic-chemistry.org |
Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the precise reaction mechanisms, identifying transient intermediates, and clarifying catalytic cycles are paramount for optimizing synthetic protocols. While end-point analyses provide valuable data, advanced in situ spectroscopic techniques offer a window into the reaction as it happens. Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can track the real-time conversion of reactants, the formation of intermediates, and the generation of products.
For complex, catalyzed reactions like many modern isoquinoline syntheses, these techniques are invaluable for elucidating the role of the catalyst and additives. By observing the reaction mixture under actual process conditions, researchers can gain insights that are not accessible through traditional offline analysis. This detailed mechanistic understanding allows for the rational optimization of reaction parameters, leading to improved yields, selectivity, and the development of more robust and efficient catalysts.
Development of Predictive Computational Models for De Novo Design
Computational chemistry and artificial intelligence are revolutionizing molecular design. For the 1-aminoisoquinoline scaffold, these tools can predict the properties of novel derivatives and guide the synthesis of compounds with tailored functions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. patsnap.comresearchgate.net By analyzing a set of known 1-aminoisoquinoline derivatives, a QSAR model could be built to predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Generative Artificial Intelligence: More advanced are generative models, which can design entirely new molecules (de novo design). nih.govchemrxiv.org These models, including variational autoencoders (VAEs), generative adversarial networks (GANs), and transformers, learn from large datasets of chemical structures to generate novel molecules that conform to desired structural and property constraints. nih.govarxiv.org For instance, a generative model could be trained to design 1-aminoisoquinoline-7-carbonitrile derivatives with specific characteristics, such as high fluorescence or potent enzymatic inhibition. mit.edu Diffusion models represent another cutting-edge approach, generating molecular structures through an iterative denoising process. arxiv.org These computational strategies drastically accelerate the discovery cycle by focusing laboratory efforts on compounds with the highest probability of success. nih.govmit.edu
Table 2: Computational Approaches for De Novo Molecular Design
| Technique | Description | Application in Drug/Material Design | Citations |
|---|---|---|---|
| QSAR | Correlates chemical structure with biological activity or physical properties. | Predicts the activity of new compounds to prioritize synthesis. | patsnap.comresearchgate.netnih.gov |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target receptor. | Assesses binding affinity and interaction patterns to guide design. | patsnap.com |
| Generative Models (GANs, VAEs) | AI models that learn from existing data to generate novel, valid chemical structures. | Creates diverse virtual libraries of molecules with desired properties. | nih.govarxiv.org |
| Diffusion Models | Generative models that create data by reversing a gradual noising process. | Designs novel molecules from scratch with specific target attributes. | arxiv.org |
| Transformer Models | Deep learning models based on the attention mechanism, often used for sequential data. | Generates and optimizes molecular structures based on learned chemical rules. | mit.edu |
Expansion of Applications in Emerging Advanced Materials Technologies
The inherent properties of the isoquinoline ring system make it a promising scaffold for advanced materials. Research has shown that multisubstituted 1-aminoisoquinoline derivatives can exhibit intriguing dual-state emission properties. researchgate.net These compounds can emit strong blue fluorescence in solution (at ~458 nm) and also in the solid state (at 444–468 nm) with high fluorescence quantum yields ranging from 40.3% to 98.1%. researchgate.net
Crystal structure analyses indicate that this solid-state emission originates from twisted molecular conformations that lead to loose stacking arrangements. researchgate.net This discovery opens up new possibilities for developing solid-state fluorescent materials based on the isoquinoline skeleton. researchgate.net Such materials are in high demand for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The this compound core, with its specific substitution pattern, could be further functionalized to tune these photophysical properties, potentially leading to materials with emissions across the visible spectrum or with enhanced sensitivity for specific analytes. Its classification as a material for life science applications further underscores its potential in this domain. americanelements.com
Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems
The isoquinoline scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs. rsc.org Derivatives of aminoisoquinoline have been investigated for a range of biological activities. acs.org For instance, 5-aminoisoquinoline (B16527) is a known inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). The aminoquinoline class of compounds, in general, includes molecules that interact with various biological targets. drugbank.com
Future research should focus on elucidating the specific molecular mechanisms of this compound and its derivatives. This involves identifying their cellular targets and understanding how they modulate biological pathways. Techniques like thermal shift assays, affinity chromatography, and computational target prediction can be used for initial target identification. Once a target is identified, detailed mechanistic studies using enzyme kinetics, cell-based assays, and structural biology (e.g., X-ray crystallography of the compound bound to its target protein) can provide a comprehensive understanding of its mode of action. nih.govnih.gov For example, studies on novel camptothecin (B557342) derivatives have successfully elucidated their mechanism as Topoisomerase I inhibitors that induce cell apoptosis and cell cycle arrest. nih.gov Applying similar systematic approaches to this compound could uncover novel therapeutic potential.
Strategies for Academic Lead Optimization and Preclinical Candidate Identification
Once a "hit" compound with promising biological activity is identified from the this compound chemical space, a systematic lead optimization process is required to transform it into a preclinical candidate. danaher.com This is an iterative cycle of design, synthesis, and testing aimed at improving multiple properties simultaneously. patsnap.com
Key optimization strategies include:
Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead compound's structure by adding, removing, or replacing functional groups to understand which parts of the molecule are essential for activity and to enhance potency and selectivity. patsnap.com
Improving ADMET Properties: Modifying the molecule to improve its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This can involve strategies like bioisosteric replacement or altering the core scaffold to enhance properties like solubility, metabolic stability, and cell permeability while reducing potential toxicity. patsnap.comdanaher.com
Structure-Based and Ligand-Based Design: Using computational tools to guide modifications. If the target structure is known, molecular docking can predict how changes will affect binding. numberanalytics.com If not, ligand-based methods can use the structures of known active compounds to inform design.
The ultimate goal is to develop a compound with a potent and selective biological effect, favorable pharmacokinetic properties, and an acceptable safety profile, making it suitable for advancement into formal preclinical and, eventually, clinical development. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Aminoisoquinoline-7-carbonitrile, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of substituted isoquinoline precursors or nitrile introduction via catalytic cyanation. Key steps include refluxing in aprotic solvents (e.g., acetonitrile) with catalysts like Pd/Cu . Purity validation requires HPLC (≥95% purity threshold), complemented by TLC and elemental analysis. Detailed protocols for characterization (e.g., H/C NMR, IR) should follow journal guidelines to ensure reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use H NMR to confirm the amino group’s position (δ 5.2–5.8 ppm for NH) and C NMR to identify the carbonitrile carbon (δ 115–120 ppm). IR spectroscopy verifies C≡N stretching (~2240 cm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .
Q. How should researchers handle discrepancies in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity or temperature variations. Standardize testing using USP methods: prepare saturated solutions in DMSO, DMF, and water (25°C, 48 hr equilibration). Filter and quantify via UV-Vis at λmax (e.g., 270 nm). Report deviations with error margins (±5%) and cite solvent grade/lot numbers .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized under varying catalytic conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: catalyst loading (0.1–5 mol%), temperature (80–120°C), and solvent polarity (e.g., toluene vs. DMF). Use response surface methodology (RSM) to model interactions. For Pd-catalyzed reactions, optimize ligand-to-metal ratios (e.g., 1:1.2) to minimize side products. Validate with GC-MS and kinetic studies .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address variability by standardizing assays: use identical cell lines (e.g., HEK293 for kinase inhibition), control for batch-to-batch compound purity, and validate IC values via dose-response curves (n ≥ 3). Perform meta-analyses of published data to identify outliers and correlate structural analogs’ activities .
Q. How do computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Apply DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient carbons. Simulate transition states for nucleophilic attack using Gaussian or ORCA. Compare with experimental kinetic data (e.g., Hammett plots) to validate computational models .
Data Reporting and Reproducibility
Q. What minimal data must be included in publications to ensure reproducibility of synthesis?
- Methodological Answer : Follow Beilstein Journal guidelines: report catalyst sources (e.g., Sigma-Aldrich, Lot #XYZ), reaction times (±10%), and purification methods (e.g., column chromatography, R values). Include raw spectral data in supplementary files and reference NMR calibration standards (e.g., TMS) .
Q. How should researchers document unexpected byproducts during synthesis?
- Methodological Answer : Characterize byproducts via LC-MS/MS and isolate using preparative HPLC. Propose formation mechanisms (e.g., dimerization via radical intermediates) using HRMS and isotopic labeling. Discuss implications for reaction scalability in the "Results and Discussion" section .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in electrophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
